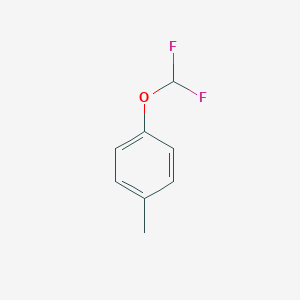

1-(Difluoromethoxy)-4-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDQNISEJVPQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166399 | |

| Record name | alpha,alpha-Difluoro-p-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-83-1 | |

| Record name | 1-(Difluoromethoxy)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Difluoro-p-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha-Difluoro-p-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-difluoro-p-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MNQ5HZ4LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Difluoromethoxy)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Difluoromethoxy)-4-methylbenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The inclusion of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the primary synthetic protocols, presents key quantitative data, and visualizes the underlying chemical pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| CAS Number | 1583-83-1 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 61.2 ± 20.4 °C | [1] |

| LogP | 2.77 | [1] |

| ¹H NMR | See detailed analysis below | |

| ¹³C NMR | See detailed analysis below | |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 158 | [3] |

Synthesis Protocols

The synthesis of this compound is primarily achieved through the O-difluoromethylation of p-cresol. This transformation relies on the in-situ generation of difluorocarbene (:CF₂), a transient but highly reactive intermediate, which is then trapped by the p-cresolate anion. Several reagents and conditions have been developed for the efficient generation of difluorocarbene. Below are two of the most common and effective protocols.

Protocol 1: Using Sodium Chlorodifluoroacetate as the Difluorocarbene Precursor

This method is widely used due to the commercial availability, stability, and relatively low toxicity of sodium chlorodifluoroacetate. The thermal decarboxylation of this salt generates difluorocarbene.[4]

Reaction Scheme:

Caption: Synthesis of this compound from p-cresol and sodium chlorodifluoroacetate.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

p-Cresol

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add p-cresol (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-cresolate salt.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (by GC) | >98% |

Protocol 2: Using Difluorochloromethane (CHClF₂) as the Difluorocarbene Precursor

This protocol utilizes a gaseous difluorocarbene precursor and is often employed in industrial settings. The reaction is typically performed under basic conditions, often with a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases.

Reaction Scheme:

Caption: Synthesis of this compound using difluorochloromethane.

Detailed Experimental Protocol:

-

Reagents and Equipment:

-

p-Cresol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., water, toluene, or a biphasic system)

-

Gas dispersion tube

-

Reaction vessel equipped with a stirrer, condenser, and gas inlet

-

-

Procedure:

-

In a reaction vessel, dissolve p-cresol (1.0 eq.) and the phase-transfer catalyst in the chosen solvent system.

-

Add a solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to the desired temperature (typically 60-100 °C).

-

Bubble difluorochloromethane gas into the vigorously stirred reaction mixture through a gas dispersion tube.

-

Monitor the reaction progress by GC. The reaction time can vary from a few hours to over 24 hours depending on the scale and conditions.

-

Upon completion, stop the gas flow and cool the reaction mixture.

-

Separate the organic layer. If an aqueous system was used, extract the product with an organic solvent.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

The crude product can be further purified by vacuum distillation.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity (by GC) | >98% |

Reaction Mechanism: The Role of Difluorocarbene

The core of both synthetic protocols is the generation and subsequent reaction of difluorocarbene.

Caption: General mechanism for the O-difluoromethylation of p-cresol.

The reaction proceeds in two main stages:

-

Generation of Difluorocarbene: The precursor molecule undergoes an elimination reaction to form the electrophilic difluorocarbene. In the case of sodium chlorodifluoroacetate, thermal decarboxylation and loss of a chloride ion occurs. With difluorochloromethane, a base abstracts a proton, followed by the elimination of a chloride ion.

-

Nucleophilic Attack: The electron-rich p-cresolate anion, formed by the deprotonation of p-cresol by the base, acts as a nucleophile and attacks the electrophilic carbon of the difluorocarbene. This forms a transient intermediate which is subsequently protonated during workup to yield the final product.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

-

¹H NMR Spectroscopy:

-

A characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂) is expected in the range of δ 6.5-7.5 ppm due to coupling with the two fluorine atoms (²JH-F).

-

Signals for the aromatic protons will appear in the aromatic region (δ 7.0-7.3 ppm). The para-substitution pattern will result in two doublets.

-

A singlet for the methyl protons (-CH₃) will be observed around δ 2.3 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

-

Distinct signals for the four unique aromatic carbons will be present.

-

A signal for the methyl carbon will be observed in the aliphatic region.

-

-

Infrared (IR) Spectroscopy:

-

Strong C-F stretching vibrations are expected in the fingerprint region (around 1000-1200 cm⁻¹).

-

C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 2900-3100 cm⁻¹.

-

C-O stretching vibrations will be present.

-

Aromatic C=C stretching absorptions will be seen in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 158.

-

Common fragmentation patterns may include the loss of the difluoromethyl radical (∙CHF₂) or the entire difluoromethoxy group.

-

This technical guide provides essential information for the synthesis and characterization of this compound, facilitating its application in research and development. The detailed protocols and data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-methylbenzene

CAS Number: 1583-83-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1), a key fluorinated building block in organic synthesis. This document details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. Experimental protocols for its synthesis are provided, alongside a summary of its spectroscopic data. Furthermore, this guide visualizes the synthetic workflow for a major application and the signaling pathway of the resulting drug product, offering a valuable resource for professionals in the fields of medicinal chemistry and drug discovery.

Introduction

This compound, also known as 4-(difluoromethoxy)toluene, is an aromatic organic compound that has garnered significant interest in the chemical and pharmaceutical industries. The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. This functional group can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, making it a valuable moiety in the design of novel drug candidates and agrochemicals. Its structural similarity to an anisole or toluene backbone allows for its integration into a wide array of synthetic pathways, serving as a versatile intermediate for more complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the known physical, chemical, and spectroscopic properties of this compound is presented below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1583-83-1 | N/A |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 61.2 ± 20.4 °C | [1] |

| InChIKey | DJDQNISEJVPQCS-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc(OC(F)F)cc1 | [1] |

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

| ¹H NMR | Expected signals for aromatic protons (multiplet), a triplet for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms, and a singlet for the methyl protons. |

| ¹³C NMR | Expected distinct signals for the aromatic carbons, a characteristic triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms, and a signal for the methyl carbon. For the related compound 2-iodo-1-methoxy-4-methylbenzene, the methyl carbon appears at δ 19.9 ppm and the aromatic carbons appear in the range of δ 85.7-156.1 ppm[3]. |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z 142.[4] |

| Mass Spectrometry (Predicted) | [M+H]⁺: 159.06160, [M+Na]⁺: 181.04354, [M]⁺: 158.05377[2]. |

| Infrared (IR) | Expected strong C-F stretching vibrations in the fingerprint region (typically 1000-1200 cm⁻¹), C-O stretching, and characteristic aromatic C-H and C=C stretching bands. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods for the difluoromethylation of phenols have been reported, often involving a source of difluorocarbene or a difluoromethylating agent.

General Synthesis Workflow

The logical flow for the synthesis of this compound from p-cresol is depicted in the following diagram.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from similar preparations)

This protocol is adapted from the synthesis of related difluoromethoxyarenes and provides a representative method for the preparation of this compound.

Materials:

-

p-Cresol (4-methylphenol)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Chlorodifluoromethane (CHClF₂)

-

A suitable solvent (e.g., water, DMF, or a biphasic system)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using a biphasic system

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve p-cresol and a molar excess of sodium hydroxide or potassium carbonate in the chosen solvent. If a biphasic system is used, add the phase-transfer catalyst.

-

Introduction of the Difluoromethylating Agent: Seal the reactor and carefully introduce chlorodifluoromethane gas at a controlled pressure.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction is maintained under pressure for several hours, with the progress monitored by an appropriate analytical technique such as Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess chlorodifluoromethane.

-

Extraction and Purification: Transfer the reaction mixture to a separatory funnel and, if necessary, dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development

The difluoromethoxy group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. These properties make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Key Intermediate in the Synthesis of Pantoprazole

A prominent application of a derivative of this compound is in the synthesis of Pantoprazole , a widely used proton pump inhibitor (PPI). While not directly synthesized from this compound, the core benzimidazole moiety of pantoprazole contains a difluoromethoxy group, highlighting the importance of this functional group in this class of drugs. The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a substituted pyridine derivative.

Synthetic Workflow for Pantoprazole

The following diagram illustrates the key steps in the synthesis of pantoprazole from its core intermediates.

Caption: Simplified synthetic workflow for Pantoprazole.

Signaling Pathway and Mechanism of Action of Pantoprazole

Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid into the stomach lumen.

Caption: Mechanism of action of Pantoprazole.

Conclusion

This compound is a valuable and versatile fluorinated building block in modern organic synthesis. Its utility is particularly evident in the pharmaceutical industry, where the incorporation of the difluoromethoxy group can significantly enhance the properties of active pharmaceutical ingredients. The synthesis of this compound is achievable through established difluoromethylation methods, and its application as a precursor to complex molecules like pantoprazole underscores its importance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and related fluorinated intermediates.

References

Technical Guide: Physicochemical Properties of 1-(Difluoromethoxy)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides essential physicochemical data for the compound 1-(Difluoromethoxy)-4-methylbenzene, a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group can significantly influence the compound's polarity, metabolic stability, and binding interactions, making its characterization crucial for research and development.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized in the table below. These values are foundational for any further experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C8H8F2O | [1][2][3] |

| Molecular Weight | 158.15 g/mol | [2] |

| Monoisotopic Mass | 158.05432 Da | [3] |

| Physical State | Liquid (at 20°C) | [2] |

| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 61.2 ± 20.4 °C | [1] |

| CAS Number | 1583-83-1 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the various commercial suppliers and research institutions that produce it. However, a general workflow for the characterization of such a compound is outlined below. This workflow represents a standard logical process in chemical and pharmaceutical research to ensure the identity, purity, and stability of a compound of interest.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel or synthesized chemical entity like this compound. This process ensures that the compound meets the required specifications for subsequent research and development activities.

Caption: Logical workflow for the characterization of a chemical compound.

References

Spectroscopic Analysis of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(Difluoromethoxy)-4-methylbenzene (also known as 4-(difluoromethoxy)toluene), CAS Number 1583-83-1. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and other scientific endeavors requiring precise analytical data for this compound.

Core Data Presentation

The following tables summarize the key quantitative data from NMR and mass spectrometry analyses of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹H NMR data is predicted and should be confirmed with experimental analysis.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Ar-H (ortho to -OCHF₂) | 7.10 - 7.20 | Doublet | ~8.5 |

| Ar-H (meta to -OCHF₂) | 7.00 - 7.10 | Doublet | ~8.5 |

| -OCHF₂ | 6.54 | Triplet | ~74.0 |

| -CH₃ | 2.34 | Singlet | N/A |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Disclaimer: The following ¹³C NMR data is predicted and should be confirmed with experimental analysis.

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| C-O | 150-155 | Triplet |

| C-CH₃ | 135-140 | Singlet |

| Ar-CH (meta to -OCHF₂) | 129-131 | Singlet |

| Ar-CH (ortho to -OCHF₂) | 118-122 | Singlet |

| -OCHF₂ | 115-120 | Triplet |

| -CH₃ | 20-22 | Singlet |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The predicted data for common adducts in high-resolution mass spectrometry are presented below.

| Adduct | m/z |

| [M+H]⁺ | 159.06160 |

| [M+Na]⁺ | 181.04354 |

| [M-H]⁻ | 157.04704 |

| [M]⁺ | 158.05377 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.

¹H NMR Spectroscopy Protocol:

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to TMS or the residual solvent peak.

¹³C NMR Spectroscopy Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

The spectrometer is tuned to the ¹³C frequency.

-

A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to singlets for each unique carbon environment (unless C-F coupling is being observed).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of ¹³C.

-

The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).

-

Chemical shifts are referenced to TMS or the solvent's carbon signals.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety of 1-(Difluoromethoxy)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGS-DFMMB-20251224 Version: 1.0 Prepared for: Advanced Research & Development Division

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document consolidates critical data from its Safety Data Sheet (SDS), including hazard classifications, physical and chemical properties, toxicological information, and exposure control measures. All quantitative data is presented in structured tables for clarity. Detailed procedural protocols for first aid, accidental release, and safe handling are provided to ensure the well-being of laboratory and manufacturing personnel. Additionally, a logical workflow for emergency first aid response is visualized using Graphviz to facilitate rapid and correct action.

Substance Identification and Hazard Classification

This compound is identified by CAS number 1583-83-1.[1] While a complete, officially harmonized GHS classification is not universally available across all supplier documents, analysis of SDS information for structurally similar compounds indicates that this chemical should be handled with caution.

GHS Hazard Classification (Anticipated)

Based on data from analogous difluoromethoxybenzene compounds, the substance is anticipated to fall under the following hazard categories.[2] Users must consult the specific SDS from their supplier for definitive classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Label Elements (Anticipated):

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Quantitative Safety and Physical Data

The following tables summarize the key quantitative data essential for risk assessment and safe handling in a research and development setting.

Table 1: Physical and Chemical Properties

This data is crucial for designing experimental setups, understanding the substance's behavior under various conditions, and planning for storage and spill response.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.1 - 1.15 g/cm³ | [1] |

| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | |

| Flash Point | 61.2 ± 20.4 °C | |

| Purity | ≥ 95 - 96% | [1] |

Table 2: Toxicological and Exposure Data

Toxicological data for this specific compound is not extensively published. The information is inferred from closely related chemical SDSs and should be treated as indicative.[2][3] Researchers must apply the principle of ALARA (As Low As Reasonably Achievable) for all exposures.

| Parameter | Value | Notes |

| LD50/LC50 | No specific data available. | Assumed to be harmful if swallowed based on analogues (Acute Toxicity, Oral, Category 4).[2] |

| Occupational Exposure Limits (OEL) | Not established. | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | Based on data for similar compounds.[3] |

Experimental and Safety Protocols

The following protocols are derived from standard procedures outlined in safety data sheets for chemicals of this nature.[4][6][7] They represent the minimum required actions for safe handling and emergency response.

Protocol 3.1: First-Aid Measures

Immediate and appropriate first aid is critical in mitigating exposure effects. Always show the Safety Data Sheet to attending medical personnel.[3]

-

General Advice: Move the victim out of the danger zone to fresh air.[6] Consult a physician immediately and provide the SDS.

-

If Inhaled:

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Protocol 3.2: Accidental Release Measures (Spill Cleanup)

-

Personal Precautions:

-

Evacuate all non-essential personnel from the spill area.[7]

-

Ensure adequate ventilation.

-

Wear appropriate Personal Protective Equipment (PPE) as described in Section 4, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[4]

-

-

Cleanup Procedure:

-

Contain the spill using inert, non-combustible absorbent material such as sand, vermiculite, or earth.[4]

-

Do not allow the product to enter drains or waterways.[3]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for chemical waste disposal.[6]

-

Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

-

Dispose of contaminated materials in accordance with institutional and local regulations.[2]

-

Protocol 3.3: Handling and Storage

-

Handling:

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]

-

Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Wear appropriate PPE at all times.[2]

-

Do not eat, drink, or smoke in the laboratory area.[4]

-

Wash hands thoroughly after handling the substance.[4]

-

-

Storage:

Visualization of Emergency Workflow

The following diagram illustrates the logical workflow for a first responder in the event of personal exposure to this compound.

Caption: First Aid Response Workflow for Chemical Exposure.

References

An In-depth Technical Guide to the Solubility of 1-(Difluoromethoxy)-4-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Difluoromethoxy)-4-methylbenzene, a compound of interest in various chemical applications, including pharmaceuticals and agrochemicals. Due to its unique structural features, understanding its behavior in different solvent systems is crucial for its application in synthesis, formulation, and quality control.

Introduction to this compound

This compound, also known as 4-(Difluoromethoxy)toluene, is an organic compound featuring a benzene ring substituted with a difluoromethoxy group and a methyl group. The presence of the electronegative fluorine atoms in the difluoromethoxy group can influence the molecule's polarity and reactivity. The methyl group contributes to its hydrophobic character, which in turn affects its solubility profile. This compound is often utilized as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[1]

Expected Solubility in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar benzene ring and methyl group of the solute have favorable interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The ether linkage and the difluoromethyl group can engage in dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The molecule can act as a hydrogen bond acceptor at the oxygen atom, leading to good solubility in alcohols. |

| Aqueous | Water | Low | The hydrophobic nature of the benzene ring and methyl group, along with the lack of hydrogen bond donating capability, limits its solubility in water. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC or GC method.

-

Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

-

3. Data Reporting:

-

Solubility is typically reported in units of g/100 mL, mg/mL, or mol/L at a specific temperature.

Workflow for Experimental Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental determinations as outlined to obtain precise quantitative data.

References

The Advent and Advancement of Aryl Difluoromethyl Ethers: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, history, and application of the aryl difluoromethyl ether motif in medicinal chemistry, providing researchers with a comprehensive resource for leveraging this valuable functional group in drug design and development.

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorine-containing functional groups, the aryl difluoromethyl ether (ArOCF₂H) has emerged as a particularly valuable moiety. Its unique electronic properties, including its role as a lipophilic hydrogen bond donor, have cemented its place in the design of blockbuster pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and practical application of aryl difluoromethyl ethers for professionals in drug discovery and development.

A Historical Perspective: From Hazardous Gases to Benchtop Reagents

The journey to tame the difluoromethoxy group has been marked by a significant evolution in chemical reagents and methodologies. Early approaches to the synthesis of aryl difluoromethyl ethers were often fraught with challenges, relying on hazardous and difficult-to-handle reagents.

Historically, the go-to reagent was chlorodifluoromethane (Freon 22), an ozone-depleting gas. While capable of generating the necessary difluorocarbene intermediate, its use on a large scale presented significant safety and environmental concerns, not to mention issues with variable yields and the formation of byproducts.[1]

The quest for safer and more practical alternatives led to the development of a series of difluorocarbene precursors. A significant breakthrough came with the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) . This bench-stable solid releases difluorocarbene upon thermal decarboxylation, offering a much safer and more scalable method for the O-difluoromethylation of phenols.[1][2] This method's robustness and reliability have made it a workhorse in both academic and industrial settings.

Further advancements have focused on developing even milder and more versatile reagents. Difluoromethyltriflate (HCF₂OTf) , a non-ozone-depleting liquid, allows for the rapid difluoromethylation of phenols at room temperature.[3] More recently, bromo(difluoro)acetic acid (BrCF₂CO₂H) has been introduced as an inexpensive and readily available reagent for the streamlined synthesis of a wide array of aryl difluoromethyl ethers under mild conditions.[4][5][6]

This progression from hazardous gases to stable, solid, and liquid reagents reflects a broader trend in synthetic chemistry towards safer, more efficient, and environmentally benign methodologies.

Key Synthetic Methodologies: A Comparative Overview

The choice of synthetic route for introducing a difluoromethoxy group depends on factors such as substrate scope, functional group tolerance, scalability, and reagent availability. The following tables summarize the key features and provide representative examples for the most prominent methods.

Method 1: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

This method relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene in situ. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Table 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 | [1][2] |

| 2 | 4-methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 86 (¹⁹F NMR) | [7] |

| 3 | 2-hydroxychalcone | K₂CO₃ | DMF | 80 | 6 | 75 | |

| 4 | Theophylline | K₂CO₃ | DMF | 95 | 8 | 78 | [7] |

| 5 | Phenylselenol | K₂CO₃ | DMF | 95 | 8 | 82 | [7] |

Method 2: Difluoromethyltriflate (HCF₂OTf)

This powerful reagent enables the difluoromethylation of phenols under mild conditions, often at room temperature. The reaction is typically fast and demonstrates broad functional group tolerance.

Table 2: O-Difluoromethylation of Phenols using Difluoromethyltriflate

| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | 4-Butylphenol | KOH | MeCN/H₂O | RT | 5 min | 95 | [3] |

| 2 | 4-Cyanophenol | KOH | MeCN/H₂O | RT | 5 min | 92 | [3] |

| 3 | 2-Naphthol | KOH | MeCN/H₂O | RT | 5 min | 94 | [3] |

| 4 | 4-Acetylphenol | KOH | MeCN/H₂O | RT | 5 min | 93 | [3] |

| 5 | 4-Chlorophenol | KOH | MeCN/H₂O | RT | 5 min | 91 | [3] |

Method 3: Bromo(difluoro)acetic Acid (BrCF₂CO₂H)

This recently developed method offers a streamlined and cost-effective approach to aryl difluoromethyl ethers. The reaction proceeds at room temperature using an inexpensive base.

Table 3: O-Difluoromethylation of Phenols using Bromo(difluoro)acetic Acid

| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Nitrophenol | K₂CO₃ | DMF | RT | 6 | 98 | [6] |

| 2 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | 6 | 92 | [6] |

| 3 | 4-Fluorophenol | K₂CO₃ | DMF | RT | 6 | 85 | [6] |

| 4 | Vanillin | K₂CO₃ | DMF | RT | 12 | 81 | [6] |

| 5 | Sesamol | K₂CO₃ | DMF | RT | 6 | 94 | [6] |

Spectroscopic Characterization

The aryl difluoromethyl ether moiety exhibits characteristic signals in both ¹H and ¹⁹F NMR spectroscopy, which are invaluable for confirming its presence and purity.

Table 4: Representative NMR Data for Aryl Difluoromethyl Ethers

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | CDCl₃ | 6.62 (t, J = 72.5 Hz, 1H) | -82.00 (s, 2F) | [1] |

| 4-(Difluoromethoxy)benzonitrile | CDCl₃ | 6.70 (t, J = 55.6 Hz, 1H) | -113.2 (d, J = 59.6 Hz, 2F) | [8] |

| 1-(Difluoromethyl)-2-methyl-4-nitrobenzene | CDCl₃ | 6.82 (t, J = 55.8 Hz, 1H) | -115.3 (d, J = 54.4 Hz, 2F) | [8] |

| Difluoromethyl 4-methoxybenzoate | CDCl₃ | 7.28 (t, J = 71.4 Hz, 1H) | -91.27 (d, J = 71.4 Hz, 2F) | [9] |

| 2-((Difluoromethyl)thio)pyridine | CDCl₃ | 7.70 (t, J = 56.3 Hz, 1H) | -96.26 (d, J = 56.3 Hz, 2F) | [9] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis of aryl difluoromethyl ethers. The following protocols are adapted from peer-reviewed and reputable sources.

Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one using Sodium Chlorodifluoroacetate

Adapted from Organic Syntheses.[1][2]

Procedure:

-

A 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).

-

The flask is sealed, and the atmosphere is replaced with nitrogen.

-

Dry DMF (27 mL) and deionized water (3.2 mL) are added, and the solution is degassed with nitrogen for 1 hour.

-

Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) is added in one portion under a nitrogen stream.

-

The flask is equipped with a condenser and heated in an oil bath at 120 °C for 2 hours.

-

After cooling to room temperature, the reaction mixture is diluted with deionized water (40 mL) and transferred to a separatory funnel.

-

The aqueous layer is extracted with hexanes (5 x 100 mL).

-

The combined organic layers are washed with saturated sodium chloride solution and 10% aqueous lithium chloride solution.

-

The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting product is dried under high vacuum to afford 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one as a yellow oil (3.66 g, 94% yield).

General Procedure for the Difluoromethylation of Phenols with HCF₂OTf

Adapted from Fier, P. S.; Hartwig, J. F. Angew. Chem., Int. Ed. 2013, 52, 2092.[3]

Procedure:

-

To a solution of the phenol (0.5 mmol) in a mixture of MeCN (2.5 mL) and water (2.5 mL) is added a 45 wt% aqueous solution of KOH (1.5 mmol).

-

Difluoromethyltriflate (HCF₂OTf, 1.0 mmol) is added, and the reaction is stirred at room temperature for 5-10 minutes.

-

The reaction mixture is diluted with diethyl ether and washed with water.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.

General Procedure for the Difluoromethylation of Phenols with Bromo(difluoro)acetic Acid

Adapted from Kumawat, S.; Natte, K. Chem. Commun., 2024, 60, 13935.[6]

Procedure:

-

To a solution of the phenol (0.5 mmol) in DMF (2 mL) is added K₂CO₃ (2.0 mmol).

-

Bromo(difluoro)acetic acid (0.75 mmol) is added, and the reaction mixture is stirred at room temperature for 6-24 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.

Applications in Drug Discovery: Signaling Pathway Modulation

The utility of the aryl difluoromethyl ether motif is exemplified by its presence in several marketed drugs. The difluoromethoxy group often serves as a bioisostere for other functional groups, enhancing the drug's pharmacokinetic and pharmacodynamic properties.

Roflumilast: A Phosphodiesterase 4 (PDE4) Inhibitor

Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD). It acts as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade ultimately results in the suppression of pro-inflammatory mediators.

Pantoprazole: A Proton Pump Inhibitor

Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. It irreversibly inhibits the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. By blocking the final step in gastric acid secretion, pantoprazole effectively reduces stomach acid levels.

Conclusion

The aryl difluoromethyl ether has transitioned from a synthetic curiosity to a privileged functional group in modern drug discovery. The development of safe, efficient, and scalable synthetic methodologies has been instrumental in this transformation. This technical guide has provided a comprehensive overview of the history, synthesis, and application of this important motif. By understanding the evolution of its synthesis and its role in modulating biological pathways, researchers are better equipped to strategically employ the aryl difluoromethyl ether in the design of next-generation therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid [ouci.dntb.gov.ua]

- 6. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1). The strategic incorporation of the difluoromethoxy group into aromatic scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties. A thorough understanding of the spectroscopic signature of this building block is essential for reaction monitoring, quality control, and structural elucidation of its derivatives in drug discovery and development.

Molecular Structure and Properties

This compound is an aromatic ether with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol [1][2][3]. Its structure consists of a toluene molecule substituted with a difluoromethoxy group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₂O | [1][2] |

| Molecular Weight | 158.145 g/mol | [1] |

| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 61.2 ± 20.4 °C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₃) |

| ~7.05 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCHF₂) |

| ~6.55 | t, ³JHF ≈ 74 Hz | 1H | -OCH F₂ |

| ~2.35 | s | 3H | -CH ₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~150.0 | s | C -OCHF₂ |

| ~135.0 | s | C -CH₃ |

| ~130.0 | s | Ar-C H (ortho to -CH₃) |

| ~120.0 | s | Ar-C H (ortho to -OCHF₂) |

| ~115.0 | t, ¹JCF ≈ 260 Hz | -OC HF₂ |

| ~21.0 | s | -C H₃ |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-80 to -95 | d, ³JHF ≈ 74 Hz | -OCHF ₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1610, 1510 | Strong, Medium | Aromatic C=C bending |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular ion) |

| 107 | Medium | [M - OCHF₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 51 | Medium | [CHF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -50 to -150 ppm.

-

Number of Scans: 64.

-

Relaxation Delay: 1.5 s.

Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δH = 0 ppm).

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Workflow Visualization

The general workflow for the spectroscopic characterization of a compound like this compound is depicted below.

References

Commercial Availability and Synthetic Pathways of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-4-methylbenzene, also known by its synonym 4-(Difluoromethoxy)toluene and identified by CAS number 1583-83-1, is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) into organic molecules can significantly enhance their metabolic stability, modulate lipophilicity, and improve cell membrane permeability. These properties make it a valuable building block in the design of novel drug candidates and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a detailed experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. Purity levels are typically offered at >96%, with some suppliers providing higher purity grades. The compound is generally available in research quantities (grams) and can be sourced in larger, bulk quantities upon request. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLD Pharm | This compound | 1583-83-1 | Specification-dependent | Inquire for details |

| Chem-Impex International | 4-(Difluoromethoxy)toluene | 1583-83-1 | ≥95% (HPLC) | 1g, 5g, 25g |

| Chemsrc | This compound | 1583-83-1 | 96.0% | Inquire for details |

| P&S Chemicals | 4-(Difluoromethoxy)toluene | 1583-83-1 | 97% | Inquire for details |

| Santa Cruz Biotechnology | 4-(Difluoromethoxy)toluene | 1583-83-1 | Inquire for details | Inquire for details |

| Shandong Biotech | This compound | 1583-83-1 | >96.0% (GC) | Inquire for details |

| Tokyo Chemical Industry (TCI) | 4-(Difluoromethoxy)toluene | 1583-83-1 | >98.0% (GC) | 1g, 5g |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods have been reported for the difluoromethoxylation of phenols, often involving a source of difluorocarbene. The following is a representative experimental protocol adapted from established procedures for the synthesis of difluoromethoxyarenes.

Reaction:

p-Cresol + Difluoromethylating Agent → this compound

Materials:

-

p-Cresol (4-methylphenol)

-

Sodium chlorodifluoroacetate (ClCF₂COONa) or Fluoroform (CHF₃) as a difluorocarbene precursor

-

A suitable base (e.g., potassium hydroxide, cesium carbonate)

-

A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-cresol and the chosen solvent.

-

Addition of Base: Under a nitrogen atmosphere, add the base to the reaction mixture and stir until the p-cresol is fully dissolved and the corresponding phenoxide is formed.

-

Addition of Difluoromethylating Agent:

-

Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate portion-wise to the stirred reaction mixture at an elevated temperature (typically 100-150 °C). The sodium chlorodifluoroacetate will decompose in situ to generate difluorocarbene.

-

Using Fluoroform: Bubble fluoroform gas through the reaction mixture containing the phenoxide at a controlled rate and temperature. This method often requires specialized equipment to handle the gaseous reagent.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (p-cresol) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.

-

Washing and Drying: Combine the organic layers and wash with water and brine to remove any remaining base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

The difluoromethylating agents can be hazardous; consult the safety data sheets (SDS) before use.

-

The reaction may be exothermic; proper temperature control is essential.

Visualizations

Supplier Evaluation Workflow

The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.

Caption: A logical workflow for the evaluation and selection of a chemical supplier.

Synthetic Pathway of this compound

The diagram below outlines the general synthetic route for this compound starting from p-cresol.

Caption: Synthetic route to this compound from p-cresol.

Methodological & Application

The Difluoromethoxy-4-methylbenzene Moiety: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The compound 1-(difluoromethoxy)-4-methylbenzene itself is not an active pharmaceutical ingredient but serves as a crucial structural motif in the design and development of modern therapeutics. The incorporation of the difluoromethoxy group (-OCHF₂) onto a phenyl ring, often further substituted, is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of molecules. This document provides an overview of the applications of this moiety, focusing on its role in two notable drugs: the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, and the proton pump inhibitor (PPI), Pantoprazole. Detailed protocols for relevant in vitro assays are also provided.

The Strategic Advantage of the Difluoromethoxy and Methyl Groups in Drug Design

The difluoromethoxy group is a bioisostere of the methoxy group, offering several advantages in drug design. Its electron-withdrawing nature can modulate the pKa of nearby functional groups and influence metabolic stability, often by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.

The methyl group, as seen in the tolyl scaffold (methylbenzene), can also significantly impact a drug's properties, an effect sometimes referred to as the "magic methyl" effect. A strategically placed methyl group can enhance binding affinity to the target protein through favorable van der Waals interactions within a hydrophobic pocket. It can also influence the conformation of the molecule, locking it into a more bioactive shape. Furthermore, the methyl group can serve as a "metabolic soft spot" that can be modified to fine-tune the metabolic profile of a drug candidate.

Case Study 1: Roflumilast - A PDE4 Inhibitor for Inflammatory Airway Diseases

Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its potency and metabolic stability.

Quantitative Data: Roflumilast

| Parameter | Value | Reference(s) |

| IC₅₀ (PDE4A1) | 0.7 nM | [1] |

| IC₅₀ (PDE4A4) | 0.9 nM | [1] |

| IC₅₀ (PDE4B1) | 0.7 nM | [1] |

| IC₅₀ (PDE4B2) | 0.2 nM | [1] |

| Bioavailability | ~80% (oral) | [2] |

| Protein Binding | >90% | [3] |

| Metabolism | Primarily via CYP3A4 and CYP1A2 to the active N-oxide metabolite. | [3][4] |

| Elimination Half-life | Roflumilast: ~17 hours; Roflumilast N-oxide: ~30 hours | [5] |

| Excretion | Primarily renal | [4] |

Signaling Pathway: Roflumilast Inhibition of PDE4

Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of compounds against PDE4.[1][6]

1. Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B1)

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂

-

Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)

-

Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) dissolved in DMSO

-

Low-volume, black, 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (e.g., Roflumilast) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells. Pre-incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Binding: Add the Binding Agent to all wells according to the manufacturer's instructions to stop the reaction and bind the hydrolyzed substrate. Incubate for at least 60 minutes at room temperature, protected from light.[1]

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Case Study 2: Pantoprazole - A Proton Pump Inhibitor for Acid-Related Disorders

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase in gastric parietal cells, reducing gastric acid secretion. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability.[7]

Quantitative Data: Pantoprazole

| Parameter | Value | Reference(s) |

| IC₅₀ (H⁺/K⁺ ATPase) | 6.8 µM (in acidified vesicles) | [7] |

| Bioavailability | 77% (oral) | [6][8] |

| Protein Binding | ~98% | [6][8] |

| Metabolism | Extensively in the liver, primarily by CYP2C19. | [6][8] |

| Elimination Half-life | ~1.1 hours | [6] |

| Excretion | Primarily renal | [8] |

Signaling Pathway: Pantoprazole Inhibition of the Gastric Proton Pump

Experimental Protocol: In Vitro H⁺/K⁺ ATPase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds on H⁺/K⁺ ATPase using gastric microsomes.[7][9]

1. Materials:

-

Hog or rabbit gastric microsomes (as a source of H⁺/K⁺ ATPase)

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and KCl

-

ATP Tris salt

-

Test compounds and a known PPI (e.g., omeprazole or pantoprazole)

-

Trichloroacetic acid (TCA)

-

Reagents for phosphate determination (e.g., Malachite Green-based reagent)

-

Spectrophotometer

2. Experimental Workflow:

3. Step-by-Step Procedure:

-

Preparation of Gastric Microsomes: Isolate gastric microsomes from hog or rabbit gastric mucosa through differential centrifugation. Resuspend the final pellet in a suitable buffer.

-

Incubation with Inhibitor: In a microcentrifuge tube, incubate different concentrations of the test compound or a standard inhibitor with the gastric microsome preparation (containing a known amount of protein) in the assay buffer. The total volume is typically brought to 1 mL. For PPIs like pantoprazole, a pre-incubation at an acidic pH (e.g., pH 6.1) is necessary to activate the prodrug before the main incubation at pH 7.4.[9]

-

Reaction Initiation: Start the enzymatic reaction by adding ATP Tris salt to a final concentration of 2 mM. Incubate the mixture at 37°C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 1 mL of ice-cold TCA (10% v/v).

-

Phosphate Quantification: Centrifuge the samples to pellet the precipitated protein. Determine the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method, such as the Malachite Green assay, by measuring the absorbance at the appropriate wavelength (e.g., 400 nm).

-

Data Analysis: The H⁺/K⁺ ATPase activity is proportional to the amount of phosphate released. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The this compound scaffold is a valuable component in the medicinal chemist's toolkit. The difluoromethoxy group offers a means to enhance metabolic stability and modulate electronic properties, while the methyl group can improve binding affinity and fine-tune the molecule's conformation. The successful application of this structural motif in drugs like Roflumilast and Pantoprazole underscores its importance in developing effective and safe therapeutics for a range of diseases. The provided protocols offer a starting point for the in vitro evaluation of novel compounds incorporating this versatile chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(Difluoromethoxy)-4-methylbenzene in Synthetic Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-4-methylbenzene is a valuable synthetic building block for the introduction of the difluoromethoxy (-OCHF₂) group onto an aromatic scaffold. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of molecules.[1][2] The incorporation of the difluoromethoxy moiety can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] These application notes provide an overview of the synthesis of this compound and detail its potential applications as a versatile intermediate in the development of novel compounds.

Synthesis of this compound

The preparation of this compound typically proceeds via the difluoromethylation of p-cresol. While specific literature detailing this exact transformation is scarce, analogous syntheses of similar difluoromethoxyarenes from phenols are well-documented.[4][5][6] A common and effective method involves the use of a difluorocarbene source, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base.

General Experimental Protocol: Difluoromethylation of p-Cresol

This protocol is adapted from established procedures for the difluoromethylation of phenols.[4]

Materials:

-

p-Cresol

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add p-cresol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.

-

Stir the resulting suspension at room temperature for 10-15 minutes.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the mixture.

-

Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data for Analogous Reactions:

The following table summarizes reaction conditions and yields for the synthesis of similar difluoromethoxyarenes, providing a reference for the expected outcome of the synthesis of this compound.

| Starting Phenol | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrophenol | ClCHF₂ | NaOH | Water | 95-100 | 24-40 | 89-96 | [5][6] |

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Sodium 2-chloro-2,2-difluoroacetate | Cs₂CO₃ | DMF | 100 | 12 | 94 | [4] |

Applications as a Synthetic Building Block